N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by acidic or basic conditions, depending on the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid acid catalysts, such as nano-magnetic Fe3O4-based vanadic acid, to enhance yield and selectivity . The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-5-amine
- 1-methyl-1H-pyrazol-4-amine
- 1,4-dimethyl-1H-pyrazole
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure with specific methyl substitutions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
IKNPECJXTCQYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.